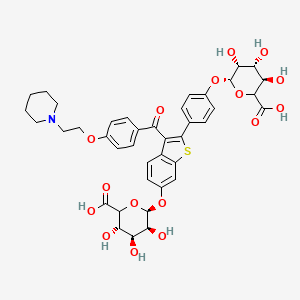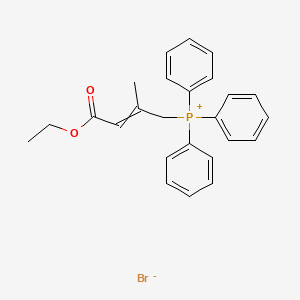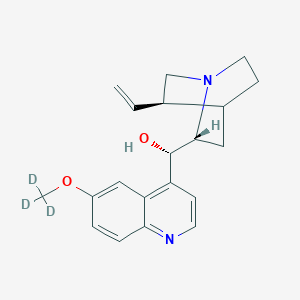
(GLN11)-AMYLOID BETA-PROTEIN (1-28)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Protein synthesis is a biological process that allows individual cells to build specific proteins. Both DNA (deoxyribonucleic acid) and RNA (ribonucleic acids) are involved in the process, which is initiated in the cell’s nucleus .Molecular Structure Analysis
The structure of a protein is the three-dimensional arrangement of atoms in an amino acid-chain molecule. Proteins are polymers – specifically polypeptides – formed from sequences of amino acids, the monomers of the polymer .Chemical Reactions Analysis
Proteins can participate in a variety of chemical reactions. For example, they can act as enzymes, which are catalysts that speed up chemical reactions in cells .Physical And Chemical Properties Analysis
The physical and chemical properties of proteins can vary greatly, depending on their structure and the specific amino acids they contain. These properties can include solubility, size, shape, charge, and reactivity .Aplicaciones Científicas De Investigación
Molecular Dynamics Studies
Molecular dynamics (MD) simulations use (GLN11)-Amyloid Beta-Protein (1-28) to study the promotion and inhibition of amyloid-beta peptide aggregation. These studies help in understanding the interactions at hydrophilic-hydrophobic interfaces, such as cell membranes, and the effects of polyphenols like myricetin and rosmarinic acid in inhibiting aggregation .
Amyloid-β Peptide Aggregation Inhibitors
Recent advances in the design of amyloid-β peptide aggregation inhibitors focus on this peptide. The inhibitors are crucial for Alzheimer’s disease therapy as they can potentially halt the progression of the disease by preventing the fibrillation of amyloid-β peptides .
Glycosylation Studies
Glycosylation is a posttranslational modification that affects protein function. The (GLN11)-Amyloid Beta-Protein (1-28) can be used to study the effects of glycosylation on protein structure and function, particularly in the context of diseases like cancer .
Protein Structure Analysis
The primary structure of proteins, including the sequence of amino acids like (GLN11)-Amyloid Beta-Protein (1-28), is fundamental to understanding protein conformation and function. Research on this peptide contributes to the broader field of protein structure analysis .
Thermostable Protein Studies
While not directly related to (GLN11)-Amyloid Beta-Protein (1-28), studies on thermostable proteins can benefit from the understanding of protein structures, including those of amyloid-beta proteins. Insights into the stability and folding of such peptides can inform research on thermostable proteins .
Mecanismo De Acción
Target of Action
The primary target of the (GLN11)-Amyloid Beta-Protein (1-28) is the Transforming Growth Factor Beta (TGF-β) signaling pathway . This pathway is involved in many cellular processes including cell growth, cell differentiation, cell migration, apoptosis, and cellular homeostasis .
Pharmacokinetics
Proteins in the serum, including globulins, play a role in the transport of various substances, including hormones and enzymes . This could potentially impact the bioavailability of (GLN11)-Amyloid Beta-Protein (1-28).
Result of Action
The result of the action of (GLN11)-Amyloid Beta-Protein (1-28) is the regulation of various cellular processes. For example, it can lead to changes in cell proliferation, cell-matrix interactions, migration, and differentiation .
Action Environment
The action of (GLN11)-Amyloid Beta-Protein (1-28) can be influenced by various environmental factors. For instance, the glycosylation of TGF-β signaling components can regulate TGF-β secretion, bioavailability, and TGF-β receptor function . This suggests that changes in the cellular environment could potentially influence the action, efficacy, and stability of (GLN11)-Amyloid Beta-Protein (1-28).
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (GLN11)-AMYLOID BETA-PROTEIN (1-28) can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Gln(Trt)-OH", "Fmoc-Ala-OH", "Fmoc-Val-OH", "Fmoc-Ile-OH", "Fmoc-Leu-OH", "Fmoc-Phe-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Pro-OH", "Fmoc-Gly-OH", "Wang resin", "DIC", "HOBt", "DMF", "DCM", "TFA", "Triisopropylsilane", "Piperidine", "DIEA", "Acetonitrile", "Methanol", "Dichloromethane", "Diethyl ether", "N,N-Dimethylformamide" ], "Reaction": [ "1. Swell the Wang resin in DCM for 30 minutes.", "2. Deprotect the Wang resin by treating it with 20% piperidine in DMF for 10 minutes.", "3. Wash the resin with DMF and DCM.", "4. Couple Fmoc-Gln(Trt)-OH to the resin using DIC and HOBt in DMF for 2 hours.", "5. Wash the resin with DMF and DCM.", "6. Repeat steps 4-5 for the remaining amino acids in the sequence, using appropriate coupling reagents and deprotection conditions.", "7. After coupling the last amino acid, wash the resin with DMF and DCM.", "8. Cleave the peptide from the resin using TFA, triisopropylsilane, and water for 2 hours.", "9. Precipitate the crude peptide with cold diethyl ether.", "10. Purify the peptide by reverse-phase HPLC using acetonitrile and water as solvents.", "11. Characterize the purified peptide using analytical HPLC and mass spectrometry." ] } | |
Número CAS |
106686-61-7 |
Nombre del producto |
(GLN11)-AMYLOID BETA-PROTEIN (1-28) |
Fórmula molecular |
C145H210N42O45 |
Peso molecular |
3261.47 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)










![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)
![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)
